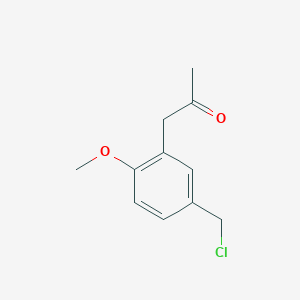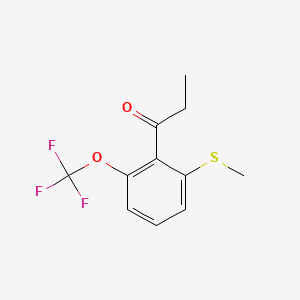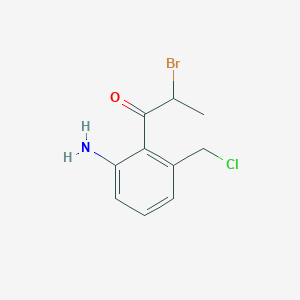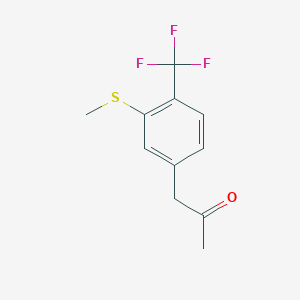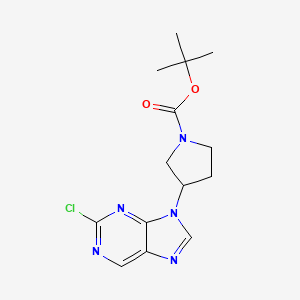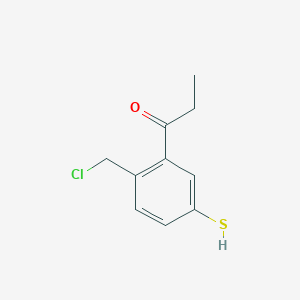![molecular formula C48H51B B14064719 Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane CAS No. 511270-11-4](/img/structure/B14064719.png)
Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is a complex organoboron compound known for its unique structural and electronic properties. This compound is part of the broader class of triarylboranes, which are widely studied for their applications in catalysis and materials science due to their strong Lewis acidity and ability to form stable complexes with various substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- typically involves the reaction of a boron trihalide with a suitable aryl lithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where ( Ar ) represents the 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl group. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted aryl boranes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging due to its unique electronic properties.
Medicine: Research is ongoing into its use as a therapeutic agent for certain diseases, leveraging its ability to form stable complexes with biological molecules.
作用機序
The mechanism by which Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- exerts its effects is primarily through its strong Lewis acidity. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property enables the compound to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Triethylborane: An organoborane compound used as an initiator in polymerization reactions and as a reducing agent.
Trimesitylborane: Another triarylborane with applications in organic synthesis and materials science.
Uniqueness
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is unique due to its specific aryl substituents, which provide steric hindrance and electronic effects that can enhance its stability and reactivity in certain applications. This makes it particularly useful in reactions where other triarylboranes may not perform as effectively .
特性
CAS番号 |
511270-11-4 |
|---|---|
分子式 |
C48H51B |
分子量 |
638.7 g/mol |
IUPAC名 |
tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane |
InChI |
InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
InChIキー |
NSJXYLGMFHLFOV-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
